N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
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Overview
Description
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a phenyl group, and a methoxypropan-2-yl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the imidazolidinone ring with a methoxypropan-2-yl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazolidinone derivatives have shown promise.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The imidazolidinone ring and phenyl group are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-2-(2-oxo-3-methylimidazolidin-1-yl)acetamide
- N-(1-methoxypropan-2-yl)-2-(2-oxo-3-ethylimidazolidin-1-yl)acetamide
- N-(1-methoxypropan-2-yl)-2-(2-oxo-3-isopropylimidazolidin-1-yl)acetamide
Uniqueness
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the imidazolidinone ring, leading to variations in their properties and applications.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-21-2)16-14(19)10-17-8-9-18(15(17)20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOUCJQKKCFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CN1CCN(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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